molecular formula C19H20N2O4 B5032047 4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid

4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid

Cat. No.: B5032047
M. Wt: 340.4 g/mol
InChI Key: KVZUOJCHCCYZIU-UHFFFAOYSA-N
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Description

4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid is a complex organic compound with a unique structure that includes both an oxo group and a phenylethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-oxo-4-[(3-aminophenyl)amino]butanoic acid with phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromophthalimide in aqueous acetic acid medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-[(3-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid
  • 4-Oxo-4-(3-pyridyl)butanoic acid
  • 4-Oxo-4-[(3-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid

Uniqueness

4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxo group and a phenylethylcarbamoyl group allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-17(9-10-18(23)24)21-16-8-4-7-15(13-16)19(25)20-12-11-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZUOJCHCCYZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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